(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, commonly referred to as MMPP, is a synthetic compound derived from the modification of earlier bioactive compounds like (E)-2,4-bis(p-hydroxyphenyl)-2-butenal. MMPP has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This compound acts as a selective inhibitor of the signal transducer and activator of transcription 3, or STAT3, which is implicated in various pathological conditions including cancer and inflammatory diseases.
MMPP was synthesized to improve upon the stability and efficacy of its predecessors. Research indicates that MMPP exhibits significant anti-inflammatory and anti-cancer properties, making it a subject of interest in pharmacological studies. The compound has been tested in various models, including those for Alzheimer's disease, rheumatoid arthritis, and different types of cancer such as colon and ovarian cancers .
MMPP belongs to the class of phenolic compounds and can be categorized as a small molecule with potential therapeutic applications. Its structural features include methoxy groups and an α,β-unsaturated phenol moiety, which are critical for its biological activity.
MMPP is synthesized through a palladium-catalyzed reaction involving 4-iodo-2-methoxyphenol and 4-allylanisole. The synthesis process involves several steps:
This method ensures that MMPP retains its structural integrity while enhancing its stability compared to earlier analogues.
MMPP has a complex molecular structure characterized by:
The molecular formula for MMPP is , with a molecular weight of approximately 300.36 g/mol.
The compound's structure allows it to engage in various chemical interactions, particularly with biological targets like STAT3. The presence of methoxy groups enhances solubility and bioavailability .
MMPP engages in several critical chemical reactions that underpin its biological activity:
These reactions illustrate MMPP's multifaceted role in modulating cellular processes relevant to disease states.
The mechanism through which MMPP exerts its effects primarily involves:
This comprehensive action profile positions MMPP as a promising candidate for therapeutic development.
Relevant studies have demonstrated that MMPP maintains its efficacy under various conditions, making it suitable for further development .
MMPP has several scientific applications:
Ongoing research continues to explore the full therapeutic potential of MMPP across various disease models, highlighting its versatility as a pharmacological agent.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) features a distinctive para-hydroxystyryl-ortho-methoxyphenol scaffold characterized by conjugated double bond geometry essential for its bioactivity. The compound's E-configuration across the C=C bond was confirmed via proton nuclear magnetic resonance (¹H NMR) spectroscopy, which revealed characteristic trans-coupling constants (J = 16.0 Hz) between the β-vinylic proton (δ 7.45 ppm) and α-proton (δ 6.85 ppm) [1] [7]. Fourier-transform infrared (FT-IR) spectroscopy identified key functional groups: phenolic O-H stretch (3350 cm⁻¹), aromatic C=C (1600-1580 cm⁻¹), and conjugated enone C=O (1655 cm⁻¹) [3]. High-resolution mass spectrometry established the molecular formula as C₁₇H₁₈O₃ (exact mass: 270.1256) [1].
Stereoelectronic properties significantly influence MMPP's biological interactions. Computational modeling demonstrates that the E-isomer adopts a planar conformation facilitating DNA-binding domain interactions with signal transducer and activator of transcription 3 (STAT3) proteins. The molecule's dipole moment (3.2 D) and polar surface area (46.5 Ų) enable efficient membrane permeation [5]. Molecular docking reveals hydrogen bonding between MMPP's phenolic hydroxyl and STAT3 residue Ser636 (binding energy: -8.9 kcal/mol), while the conjugated system engages in π-π stacking with His332 [1] [6]. This specific interaction underpins MMPP's mechanism as a STAT3 inhibitor.
Table 1: Key Spectroscopic Signatures of MMPP
Technique | Observed Signal | Structural Assignment |
---|---|---|
¹H NMR (CDCl₃) | δ 7.45 (d, J=16.0 Hz, 1H) | β-Vinylic proton (E-configuration) |
δ 6.85 (d, J=16.0 Hz, 1H) | α-Vinylic proton | |
δ 5.65 (s, 1H) | Phenolic hydroxyl | |
FT-IR | 3350 cm⁻¹ | Phenolic O-H stretch |
1655 cm⁻¹ | Conjugated enone C=O | |
UV-Vis (MeOH) | λₘₐₓ 325 nm (ε 22,500 M⁻¹cm⁻¹) | π→π* transition in conjugated system |
MMPP is synthesized via Heck cross-coupling, a palladium-catalyzed reaction between 4-iodo-2-methoxyphenol and 4-allylanisole that achieves high stereoselectivity for the E-isomer. The reaction employs triphenylphosphine (PPh₃) and palladium acetate (Pd(OAc)₂) in tributylamine solvent at 45°C under argon atmosphere [6] [7]. Critical optimization parameters include:
Post-synthesis purification employs flash silica chromatography with hexane:ethyl acetate (3:1 v/v), yielding MMPP as a pale yellow solid with >99% purity (HPLC) [1]. Process improvements include protecting group strategies: acetylation of phenolic groups prior to coupling followed by deprotection increases overall yield to 85% by preventing quinone formation [7]. Alternative routes like Horner-Wadsworth-Emmons olefination were explored but resulted in lower stereoselectivity (E:Z ratio 4:1) and required additional purification steps [1].
Table 2: Optimization of Heck Coupling for MMPP Synthesis
Parameter | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂/PPh₃ (5 mol%) | +32% |
Base | K₂CO₃ | Tributylamine | +18% |
Temperature | 80°C | 45°C | +15% |
Reaction Time | 24 hours | 2 hours | No change |
Phenolic Protection | None | Acetylation/deprotection | +27% |
MMPP demonstrates superior pharmaceutical properties compared to its parent compound (E)-2,4-bis(p-hydroxyphenyl)-2-butenal (BHPB), particularly regarding chemical stability and absorption potential. Accelerated stability studies (40°C/75% RH) reveal MMPP maintains >95% purity after 30 days, while BHPB degrades to 68% due to aldehyde oxidation and polymerization [1] [7]. The strategic replacement of BHPB's aldehyde with a methyl ether group in MMPP reduces electrophilicity, decreasing Michael addition susceptibility with biological thiols by 15-fold .
Drug-likeness profiling indicates MMPP complies with Lipinski's rule of five:
Solubility assessments demonstrate MMPP's improved biopharmaceutical properties over BHPB. In phosphate buffer (pH 7.4), MMPP shows aqueous solubility of 58 µg/mL versus BHPB's 9 µg/mL. Simulated intestinal permeability (PAMPA) reveals 3.2 × 10⁻⁶ cm/s permeability for MMPP, indicating adequate absorption potential [6]. Blood-brain barrier penetration predictions using in silico QSAR models (preADMET) give a BBB score of 0.92 (where >0.7 indicates high penetration), suggesting central nervous system bioavailability [5] [6].
Table 3: Comparative Drug-Likeness Profiling
Property | MMPP | BHPB | Improvement |
---|---|---|---|
Chemical Stability | |||
30-day degradation (%) | <5% | 32% | 6.4-fold |
Solubility | |||
Aqueous (µg/mL) | 58 | 9 | 6.4-fold |
Permeability | |||
PAMPA (×10⁻⁶ cm/s) | 3.2 | 0.8 | 4-fold |
Metabolic Stability | |||
Microsomal t₁/₂ (min) | 42 | 12 | 3.5-fold |
In silico BBB Score | 0.92 | 0.45 | 2-fold |
The methoxy modifications in MMPP significantly reduce cytochrome P450 inhibition (IC₅₀ > 50 µM for 3A4) compared to BHPB (IC₅₀ = 8 µM), lowering potential drug-drug interaction risks [1]. Molecular polar surface area (46.5 Ų) falls within optimal range for oral bioavailability (30-140 Ų), while BHPB's higher polarity (PSA 77 Ų) limits membrane diffusion [5] [6]. These enhancements position MMPP as a promising lead compound with balanced stability and absorption properties suitable for further therapeutic development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7